![molecular formula C3H6N6 B2854754 4-Hydrazinyl-1,3,5-triazin-2-amine CAS No. 58228-68-5](/img/structure/B2854754.png)
4-Hydrazinyl-1,3,5-triazin-2-amine
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Description
4-Hydrazinyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C3H6N6 . It is also known by other names such as 4-Hydrazino-1,3,5-triazin-2-amine, 4-Hydrazino-[1,3,5]triazin-2-ylamine, and 4-hydrazinyl-1,3,5-triazin-2-amine .
Synthesis Analysis
The synthesis of 4-Hydrazinyl-1,3,5-triazin-2-amine involves a cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2 (1H)-ones with triethyl orthoacetate . The reaction proceeds under mild conditions and provides diverse 1,3,5-triazin-2-amines in good yields .Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-1,3,5-triazin-2-amine is characterized by the presence of a 1,3,5-triazine ring substituted with a hydrazine group . The differences in the lengths of the C–N bonds for the N (sp2)–Et and C (sp2)–N substituents (1.462 and 1.342 Å, respectively) clearly demonstrate the electron-withdrawing nature of the azoloazine system and the electron-donating nature of the piperidine substituent .Chemical Reactions Analysis
The chemical reactions involving 4-Hydrazinyl-1,3,5-triazin-2-amine are characterized by a cascade reaction with triethyl orthoacetate . The initially formed 7-amino-substituted 3-methyl [1,2,4]triazolo [4,3-a][1,3,5]triazin-5 (1H)-ones undergo a Dimroth-type rearrangement, leading to the formation of 5-amino-substituted 2-methyl [1,2,4]triazolo [1,5-a][1,3,5]triazin-7 (3H)-ones .Physical And Chemical Properties Analysis
4-Hydrazinyl-1,3,5-triazin-2-amine has a molecular weight of 126.12 Da and a monoisotopic mass of 126.065392 Da . It is a powder at room temperature and has a melting point of 230-235°C .Future Directions
The [1,2,4]triazolo [1,5-a][1,3,5]triazine heterocyclic system, which includes 4-Hydrazinyl-1,3,5-triazin-2-amine, has attracted the attention of synthetic chemists in recent years . This fused system, a 5-aza analog of purine, is of interest as a framework for the construction of bioactive molecules . Therefore, future research may focus on exploring the biological activities of 4-Hydrazinyl-1,3,5-triazin-2-amine and its derivatives.
properties
IUPAC Name |
4-hydrazinyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-2-6-1-7-3(8-2)9-5/h1H,5H2,(H3,4,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYRPPWMLDEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-1,3,5-triazin-2-amine |
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